molecular formula C8H12Cl2N2O2 B13349349 (R)-3-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride

(R)-3-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride

Cat. No.: B13349349
M. Wt: 239.10 g/mol
InChI Key: DDHUXAOSXIGPFO-XCUBXKJBSA-N
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Description

®-3-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride is a compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, a pyridine ring, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyridine derivatives and amino acids.

    Reaction Conditions: The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or water, and the reactions are carried out under controlled temperatures and pH levels.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of ®-3-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques ensures the consistent quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group and pyridine ring can participate in substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

®-3-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in biological processes and as a precursor for bioactive molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of ®-3-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride
  • 2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride

Uniqueness

®-3-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride is unique due to its specific stereochemistry and the presence of both an amino group and a pyridine ring. This combination of features makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C8H12Cl2N2O2

Molecular Weight

239.10 g/mol

IUPAC Name

(3R)-3-amino-3-pyridin-4-ylpropanoic acid;dihydrochloride

InChI

InChI=1S/C8H10N2O2.2ClH/c9-7(5-8(11)12)6-1-3-10-4-2-6;;/h1-4,7H,5,9H2,(H,11,12);2*1H/t7-;;/m1../s1

InChI Key

DDHUXAOSXIGPFO-XCUBXKJBSA-N

Isomeric SMILES

C1=CN=CC=C1[C@@H](CC(=O)O)N.Cl.Cl

Canonical SMILES

C1=CN=CC=C1C(CC(=O)O)N.Cl.Cl

Origin of Product

United States

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